2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde
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Overview
Description
2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes two pyrazole rings and an aldehyde functional group. The presence of these functional groups makes it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
The synthesis of 2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde typically involves the reaction of 1-methylpyrazole with appropriate aldehyde precursors under controlled conditions. One common method involves the use of formylation reactions, where the aldehyde group is introduced into the pyrazole ring. Industrial production methods may involve multi-step synthesis routes, including the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole rings can undergo substitution reactions with electrophiles, leading to the formation of various substituted pyrazole derivatives.
Condensation: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole rings can also interact with biological receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
1-Methylpyrazole-4-boronic acid pinacol ester: This compound is used in Suzuki-Miyaura cross-coupling reactions and has different reactivity due to the presence of the boronic acid group.
4-Methylpyrazole: Known for its use as an alcohol dehydrogenase inhibitor, it has a simpler structure and different applications compared to this compound.
2-(1-Methylpyrazol-4-yl)morpholine: This compound has a morpholine ring, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its dual pyrazole rings and aldehyde functional group, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
2-methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-12-5-7(3-10-12)8-4-11-13(2)9(8)6-14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMUQADZLVYWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(N(N=C2)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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